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Abstract
GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine

methyltransferases (PRMTs).[1] This technical guide provides a detailed overview of the

pharmacological properties of GSK3368715 trihydrochloride, a salt form of the parent

compound. It covers the molecule's mechanism of action, preclinical and clinical data, and

detailed experimental protocols. The dysregulation of PRMT1, the predominant Type I PRMT,

has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it

a compelling therapeutic target.[1][2] GSK3368715 has demonstrated anti-proliferative activity

across a range of cancer cell lines and tumor growth inhibition in preclinical models.[3][4]

However, its clinical development was halted due to safety concerns, specifically a higher-than-

expected incidence of thromboembolic events.[5][6] This document aims to serve as a

comprehensive resource for researchers investigating PRMT inhibitors and the role of arginine

methylation in disease.

Chemical and Physical Properties
GSK3368715 has been synthesized as a parent compound and in various salt forms, including

hydrochloride and trihydrochloride salts, to improve its physicochemical properties for research

and development.[7]
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Identifier Value

IUPAC Name

N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-

pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-

diamine trihydrochloride

CAS Number 2227587-26-8 (3HCl)[7]

Molecular Formula C₂₀H₄₁Cl₃N₄O₂[7]

Molecular Weight 475.92 g/mol [7]

Appearance Solid[7]

Solubility
DMSO: 81 mg/mL[7], Water: 81 mg/mL[7],

Ethanol: 81 mg/mL[7]

Storage
Pure form: -20°C for 3 years. In solvent: -80°C

for 6 months, -20°C for 1 month.[7]

Mechanism of Action
GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive

inhibitor of Type I PRMTs.[7][8] These enzymes, including PRMT1, PRMT3, PRMT4 (CARM1),

PRMT6, and PRMT8, are responsible for the asymmetric dimethylation of arginine residues

(ADMA) on both histone and non-histone proteins.[1][7] This post-translational modification

plays a critical role in regulating numerous cellular processes, including gene transcription,

RNA processing, DNA damage repair, and signal transduction.[1][8]

By inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA, leading to a global

shift in arginine methylation states, with a subsequent increase in monomethylarginine (MMA)

and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[7][8] This

disruption of arginine methylation patterns can impair oncogenic signaling pathways and inhibit

tumor cell proliferation and survival.[1]
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Mechanism of GSK3368715 Action

Pharmacological Properties
In Vitro Potency
GSK3368715 demonstrates potent inhibitory activity against several Type I PRMT enzymes,

with a particularly high affinity for PRMT1.[1] It is highly selective for Type I PRMTs over Type II

and Type III PRMTs.[4]
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Target IC₅₀ (nM) Kᵢapp (nM)

PRMT1 3.1[4] 1.5[3]

PRMT3 162[4] 81[3]

PRMT4 (CARM1) 38[4] -

PRMT6 4.7[4] -

PRMT8 39[4] -

PRMT5 (Type II) >20,408[4] -

PRMT7 (Type III) >40,000[4] -

PRMT9 (Type III) >15,000[4] -

In Vitro Anti-proliferative Activity
As a monotherapy, GSK3368715 induces anti-proliferative effects in a broad range of cancer

cell lines derived from both hematological and solid tumors.[3] It has shown cytotoxic effects in

lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[9]

In Vivo Anti-tumor Activity
GSK3368715 has demonstrated potent anti-tumor activity in various preclinical cancer models,

where it can lead to complete tumor growth inhibition or even tumor regression.[3]
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Xenograft Model Cancer Type Dosing Outcome

Toledo
Diffuse Large B-cell

Lymphoma (DLBCL)
9.375-150 mg/kg

Reduced tumor

volume[4]

BxPC-3
Pancreatic

Adenocarcinoma
9.375-150 mg/kg

Reduced tumor

volume[4]

ACHN Renal Carcinoma 150 mg/kg
Reduced tumor

growth[4]

MDA-MB-468 Breast Cancer 150 mg/kg
Reduced tumor

growth[4]

Pancreatic

Adenocarcinoma PDX
Pancreatic Cancer 300 mg/kg

Reduced tumor

growth[4]

Interestingly, the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads

to the accumulation of an endogenous PRMT5 inhibitor, correlates with increased sensitivity to

GSK3368715 in cell lines.[10][11] This suggests a potential biomarker strategy for patient

selection and a rationale for combining Type I and Type II PRMT inhibitors.[10][11]

Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics,

pharmacodynamics, and preliminary efficacy of GSK3368715 in adults with advanced-stage

solid tumors and diffuse large B-cell lymphoma.[5][6][9]

Study Design
The study consisted of a dose-escalation phase (Part 1) with planned cohorts at 50 mg, 100

mg, and 200 mg of GSK3368715 administered orally once daily.[5] A dose-expansion phase

(Part 2) was planned to further evaluate the recommended Phase 2 dose but was not initiated.

[5][9]

Clinical Findings
Pharmacokinetics: Following single and repeated dosing, the maximum plasma

concentration of GSK3368715 was reached within 1 hour post-dosing.[5]
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Pharmacodynamics: Target engagement was observed in the blood; however, it was modest

and variable in tumor biopsies at the 100 mg dose.[5]

Efficacy: The best response observed was stable disease in 9 out of 31 (29%) patients.[5]

Safety and Tolerability: Dose-limiting toxicities were reported in 3 out of 12 (25%) patients at

the 200 mg dose.[5] A significant and unexpected finding was a high incidence of

thromboembolic events (TEEs), with 9 out of 31 (29%) patients experiencing 12 TEEs,

including 8 grade 3 events and 1 grade 5 pulmonary embolism.[5]

Study Termination
Due to the higher-than-expected incidence of TEEs, limited target engagement in tumors at

lower doses, and a lack of observed clinical efficacy, the clinical trial was terminated early.[5][6]
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Clinical Trial Workflow and Outcome

Experimental Protocols
In Vitro PRMT Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against a

PRMT enzyme.

Materials:

Recombinant PRMT enzyme
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Histone H4 peptide (substrate)

S-adenosyl-L-[methyl-¹⁴C]-methionine

GSK3368715

Assay buffer

Scintillation counter

Procedure:

Prepare a reaction mixture containing the PRMT enzyme, histone H4 peptide, and assay

buffer.

Add varying concentrations of GSK3368715 or DMSO (vehicle control) to the reaction

mixture.

Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine.

Incubate the reaction at 30°C for a specified time.

Stop the reaction by adding trichloroacetic acid.

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated

radiolabel.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of GSK3368715 and determine the

IC₅₀ value by non-linear regression analysis.

In-Cell Western Assay for Target Engagement
This protocol outlines a method to assess the effect of GSK3368715 on PRMT activity within

cells by measuring the levels of asymmetrically dimethylated proteins.

Materials:
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Cancer cell line (e.g., RKO)

GSK3368715

Cell culture medium and reagents

384-well plates

Ice-cold methanol

Phosphate-buffered saline (PBS)

Odyssey blocking buffer

Primary antibody against asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)

Normalization antibody (e.g., total histone H4)

Fluorescently labeled secondary antibodies

LI-COR Odyssey or similar imaging system

Procedure:

Seed cells in a 384-well plate and allow them to adhere overnight.[3]

Treat the cells with a dose range of GSK3368715 or DMSO for the desired duration (e.g., 3

days).[3]

Fix the cells with ice-cold methanol for 30 minutes at room temperature.[3]

Wash the cells with PBS.[3]

Block non-specific binding with Odyssey blocking buffer for 1 hour at room temperature.[3]

Incubate the cells with the primary antibody for H4R3me2a and the normalization antibody

overnight at 4°C.[1]

Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
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Wash the cells and acquire images using an imaging system.

Quantify the fluorescence intensity for both the target and normalization antibodies and

calculate the normalized target signal.

In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of

GSK3368715 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line (e.g., Toledo, BxPC3)

GSK3368715

Vehicle solution

Calipers

Procedure:

Implant tumor cells subcutaneously into the flank of the mice.[7]

Allow the tumors to reach a predetermined size.

Randomize the mice into treatment and vehicle control groups.[7]

Administer GSK3368715 orally via gavage at the desired doses and schedule.[7]

Measure tumor volume with calipers regularly (e.g., twice a week).[7]

Monitor the body weight of the mice as an indicator of general toxicity.[7]

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis).
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GSK3368715 is a well-characterized, potent, and selective inhibitor of Type I PRMTs with

demonstrated preclinical anti-tumor activity. While its clinical development was halted due to an

unfavorable risk/benefit profile, the study of GSK3368715 has provided invaluable insights into

the therapeutic potential of targeting PRMTs in oncology. The data and protocols presented in

this guide serve as a valuable resource for the scientific community to facilitate further research

into the role of protein arginine methylation in disease and the development of novel

therapeutic agents with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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